molecular formula C12H16O2 B14645832 1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- CAS No. 56346-02-2

1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl-

Cat. No.: B14645832
CAS No.: 56346-02-2
M. Wt: 192.25 g/mol
InChI Key: HHLYZJBALGPDLJ-UHFFFAOYSA-N
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Description

1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- is an organic compound with the molecular formula C13H18O2. It is a ketone with a hydroxyl group and a phenyl group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethyl-1-phenylbutan-1-one with a suitable hydroxylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The choice of solvents, catalysts, and purification techniques are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of 2-hydroxy-3,3-dimethyl-1-phenylbutan-2-one.

    Reduction: Formation of 2-hydroxy-3,3-dimethyl-1-phenylbutanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and enzyme activities, leading to various physiological effects.

Comparison with Similar Compounds

    2-Butanone, 3,3-dimethyl-: A structurally similar ketone with different reactivity due to the absence of the phenyl group.

    3,3-Dimethyl-2-butanone: Another related compound with a similar carbon skeleton but different functional groups.

Uniqueness: 1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical and physical properties

Properties

CAS No.

56346-02-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-hydroxy-3,3-dimethyl-1-phenylbutan-1-one

InChI

InChI=1S/C12H16O2/c1-12(2,3)11(14)10(13)9-7-5-4-6-8-9/h4-8,11,14H,1-3H3

InChI Key

HHLYZJBALGPDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

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